6-[(oxetan-2-yl)methoxy]pyridine-3-carbonitrile
Description
Significance of Pyridine (B92270) Scaffolds in Organic Synthesis
The pyridine ring is a ubiquitous six-membered heteroaromatic system that is a cornerstone of organic synthesis and medicinal chemistry. nih.govlifechemicals.com Its presence in a vast array of natural products, including vitamins like niacin and alkaloids such as nicotine, underscores its biological importance. nih.govlifechemicals.com In the realm of synthetic chemistry, pyridine and its derivatives are invaluable building blocks and are present in numerous FDA-approved drugs. lifechemicals.comresearchgate.net
The utility of the pyridine scaffold stems from its unique electronic properties. The nitrogen atom imparts a dipole moment to the ring and makes it more electron-deficient than benzene. nih.gov This electronic nature influences its reactivity; pyridine is generally less susceptible to electrophilic substitution than benzene, with such reactions, when forced, occurring primarily at the 3-position. nih.gov Conversely, it is more reactive towards nucleophilic substitution, particularly at the 2- and 4-positions. nih.gov This predictable reactivity makes pyridine a versatile scaffold for constructing complex molecular architectures. nbinno.com Furthermore, the nitrogen atom can act as a hydrogen bond acceptor, which is a critical feature in designing molecules with specific biological targets. nbinno.com
Importance of Oxetane (B1205548) Motifs in Synthetic Methodologies and Molecular Design
The oxetane ring, a four-membered cyclic ether, has emerged as a highly valuable motif in contemporary molecular design, particularly in drug discovery. nih.govnih.gov Once considered synthetically challenging, new methodologies have made oxetane-containing building blocks more accessible. researchgate.netacs.org The incorporation of an oxetane ring into a molecule can confer a range of desirable physicochemical properties. nih.govresearchgate.net
Key benefits of including an oxetane motif include:
Improved Solubility: The inherent polarity of the oxetane ring can significantly enhance the aqueous solubility of a parent molecule, a critical factor for drug development. nih.govresearchgate.net
Metabolic Stability: Oxetanes can serve as metabolically stable bioisosteres for more labile functional groups like gem-dimethyl or carbonyl groups. researchgate.netpharmablock.com This can lead to improved pharmacokinetic profiles.
Modulation of Basicity: The electron-withdrawing nature of the oxetane's oxygen atom can reduce the basicity (pKa) of nearby amine groups, which can be advantageous for optimizing a drug's properties. nih.govpharmablock.com
Three-Dimensionality: The non-planar, sp³-rich structure of the oxetane ring introduces three-dimensionality to otherwise flat molecules. nih.gov This increased structural complexity can lead to higher target selectivity and better pharmacokinetic properties. nih.gov
The table below summarizes the key attributes and advantages of incorporating oxetane motifs in molecular design.
| Property | Description | Advantage in Molecular Design |
| Polarity | The oxygen atom in the ring creates a significant dipole moment. | Enhances aqueous solubility and can improve interactions with biological targets. nih.govnih.gov |
| Metabolic Stability | Can replace metabolically vulnerable groups. | Increases the half-life of a compound in the body. researchgate.netpharmablock.com |
| pKa Modulation | Inductive electron-withdrawing effect. | Reduces the basicity of adjacent nitrogen atoms, which can optimize absorption and reduce off-target effects. nih.gov |
| Structural Rigidity | The strained four-membered ring is conformationally restricted. | Provides a rigid scaffold that can help in pre-organizing the molecule for optimal binding to a target. pharmablock.com |
| Bioisosterism | Can act as a surrogate for carbonyl or gem-dimethyl groups. | Allows for fine-tuning of steric and electronic properties while maintaining or improving biological activity. researchgate.netpharmablock.com |
Overview of Carbonitrile Functional Group Reactivity on Heteroaromatic Systems
The carbonitrile (or cyano) group (-C≡N) is a versatile functional group in organic synthesis. nih.gov When attached to a heteroaromatic ring like pyridine, its properties are influenced by the ring's electronics. The pyridine ring is electron-deficient, and the cyano group is strongly electron-withdrawing, further deactivating the ring towards electrophilic attack. mdpi.com
The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. libretexts.orgopenstax.org This reactivity allows for a wide range of chemical transformations, making the carbonitrile group a valuable synthetic handle. Common reactions of the nitrile group on a pyridine scaffold include:
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to first form an amide and then a carboxylic acid. openstax.orglibretexts.org This provides a route to introduce these important functional groups.
Reduction: The nitrile group can be reduced to a primary amine (R-CH₂NH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgopenstax.org
Addition of Organometallic Reagents: Grignard reagents and other organometallics can add to the nitrile carbon to form, after hydrolysis, ketones. libretexts.org
Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions, serving as a building block for various five- and six-membered heterocyclic rings. nih.govnih.gov
The reactivity of the nitrile group makes pyridine-3-carbonitrile (B1148548) derivatives important intermediates in the synthesis of a variety of more complex molecules. tandfonline.comresearchgate.net
The following table outlines the principal transformations of the carbonitrile group in a synthetic context.
| Reaction Type | Reagents | Product Functional Group |
| Hydrolysis | H₃O⁺ or OH⁻, H₂O, heat | Carboxylic Acid (-COOH) |
| Reduction | 1. LiAlH₄ 2. H₂O | Primary Amine (-CH₂NH₂) |
| Grignard Reaction | 1. R-MgBr 2. H₃O⁺ | Ketone (-C(=O)R) |
Structure
3D Structure
Properties
IUPAC Name |
6-(oxetan-2-ylmethoxy)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c11-5-8-1-2-10(12-6-8)14-7-9-3-4-13-9/h1-2,6,9H,3-4,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPVSTEZWYFECAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC1COC2=NC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation of 6 Oxetan 2 Yl Methoxy Pyridine 3 Carbonitrile
Reactivity of the Pyridine (B92270) Ring System
The pyridine ring in this molecule is substituted with an electron-donating alkoxy group at the 6-position and a powerful electron-withdrawing carbonitrile group at the 3-position. This substitution pattern creates a complex electronic environment that dictates its reactivity towards electrophiles, nucleophiles, and organometallic reagents.
Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally challenging due to the electron-deficient nature of the heterocycle, which deactivates it towards attack by electrophiles. youtube.com The nitrogen atom acts as a strong deactivating group, especially under the acidic conditions often required for EAS, where it becomes protonated to form a pyridinium salt, further increasing its electron-withdrawing effect. youtube.com
In 6-[(oxetan-2-yl)methoxy]pyridine-3-carbonitrile, the substituents have competing directing effects:
The 6-alkoxy group is an activating group and is ortho-, para-directing. It directs incoming electrophiles to the 5- and 7- (nitrogen) positions.
The 3-carbonitrile group is a strong deactivating group and is a meta-director, directing electrophiles to the 5-position.
The pyridine nitrogen itself directs electrophilic attack to the 3- and 5-positions.
Nucleophilic Addition-Elimination Reactions
The electron-deficient character of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), often proceeding through a nucleophilic addition-elimination mechanism. savemyexams.comlibretexts.org The presence of the strong electron-withdrawing carbonitrile group at the 3-position further activates the ring for such reactions.
The 6-position, bearing the (oxetan-2-yl)methoxy group, is a potential site for nucleophilic attack. This alkoxy group can function as a leaving group, particularly when attacked by strong nucleophiles. This reaction pathway allows for the displacement of the oxetane-containing side chain and the introduction of other functional groups at the C-6 position.
Table 1: Potential Nucleophilic Addition-Elimination Reactions
| Nucleophile | Reagent Example | Expected Product |
|---|---|---|
| Amine | R₂NH (e.g., Piperidine) | 6-(Dialkylamino)pyridine-3-carbonitrile |
| Thiolate | RS⁻Na⁺ (e.g., Sodium thiophenoxide) | 6-(Arylthio)pyridine-3-carbonitrile |
| Alkoxide | RO⁻Na⁺ (e.g., Sodium methoxide) | 6-Methoxypyridine-3-carbonitrile |
Metalation and Directed Ortho-Metalation Studies on Pyridine-Oxetane Hybrids
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. baranlab.orgharvard.eduznaturforsch.com The reaction utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at an adjacent position. baranlab.org
In this compound, the alkoxy group at the C-6 position is a well-established and effective DMG. researchgate.netntu.edu.sg Treatment of the compound with a strong lithium base, such as n-butyllithium (n-BuLi), is expected to result in regioselective deprotonation (lithiation) at the C-5 position. The resulting organolithium intermediate is a versatile nucleophile that can be trapped with various electrophiles to introduce a wide range of substituents at this position.
While the oxetane (B1205548) unit itself can influence lithiation, studies on other pyridine-oxetane hybrids have shown that regioselective metalation is achievable. semanticscholar.orgnih.gov For the title compound, the directing power of the C-6 alkoxy group is anticipated to be the dominant factor, leading to the formation of the 5-lithiated species.
Table 2: C-5 Functionalization via Directed Ortho-Metalation
| Step 1: Reagent | Step 2: Electrophile (E⁺) | Reagent Example | Resulting C-5 Substituent (-E) |
|---|---|---|---|
| n-BuLi / THF, -78 °C | Halogenation | I₂ or Br₂ | -I or -Br |
| n-BuLi / THF, -78 °C | Carbonylation | CO₂ | -COOH |
| n-BuLi / THF, -78 °C | Silylation | Me₃SiCl | -Si(CH₃)₃ |
| n-BuLi / THF, -78 °C | Aldehyde/Ketone Addition | RCHO or R₂CO | -CH(OH)R or -C(OH)R₂ |
| n-BuLi / THF, -78 °C | Borylation | (iPrO)₃B | -B(O-iPr)₂ |
Reactions Involving the Carbonitrile Group
The carbonitrile (-C≡N) group is a versatile functional group that can be converted into several other important functionalities, primarily through hydrolysis and reduction pathways.
Hydrolysis Reactions to Carboxylic Acid Derivatives
The nitrile group can undergo hydrolysis under either acidic or basic conditions to yield a carboxylic acid or its corresponding amide intermediate. The reaction proceeds via nucleophilic attack of water or hydroxide on the electrophilic carbon of the nitrile.
Acid-catalyzed hydrolysis: Typically involves heating the nitrile with an aqueous solution of a strong acid like H₂SO₄ or HCl. The reaction proceeds through a protonated nitrile intermediate, leading first to the primary amide, which can then be further hydrolyzed to the carboxylic acid.
Base-catalyzed hydrolysis: Involves heating the nitrile with an aqueous base such as NaOH or KOH. This pathway generates the carboxylate salt, which must be subsequently protonated with acid to yield the final carboxylic acid.
Careful control of reaction conditions can sometimes allow for the isolation of the intermediate amide, 6-[(oxetan-2-yl)methoxy]pyridine-3-carboxamide.
Table 3: Hydrolysis of the Carbonitrile Group
| Conditions | Intermediate Product | Final Product |
|---|---|---|
| H₂SO₄ (aq), Δ (controlled) | 6-[(oxetan-2-yl)methoxy]pyridine-3-carboxamide | 6-[(oxetan-2-yl)methoxy]pyridine-3-carboxylic acid |
Reduction to Aldehydes and Amines
The carbonitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions employed.
Reduction to Primary Amines: This complete reduction can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent. Catalytic hydrogenation, using H₂ gas over a metal catalyst such as Raney Nickel, Palladium, or Platinum, is another effective method for converting the nitrile to a primary amine, {6-[(oxetan-2-yl)methoxy]pyridin-3-yl}methanamine.
Partial Reduction to Aldehydes: The reduction can be stopped at the aldehyde stage by using a less reactive hydride reagent, such as diisobutylaluminium hydride (DIBAL-H), at low temperatures. The reaction proceeds via an imine intermediate which is hydrolyzed upon aqueous workup to yield 6-[(oxetan-2-yl)methoxy]pyridine-3-carbaldehyde.
Table 4: Reduction of the Carbonitrile Group
| Reagent(s) | Solvent | Product | Product Type |
|---|
Cycloaddition Reactions (e.g., with Azides for Tetrazole Formation)
The nitrile group (–C≡N) on the pyridine ring is a key site for cycloaddition reactions. A significant transformation in this category is the [3+2] cycloaddition with azides to form a tetrazole ring. This reaction is a well-established method for synthesizing 5-substituted 1H-tetrazoles, which are recognized as important bioisosteres for carboxylic acids in medicinal chemistry. beilstein-journals.orgnih.gov
The reaction typically proceeds by treating the nitrile with an azide source, such as sodium azide (NaN₃), often in the presence of a Lewis acid or an ammonium salt catalyst like ammonium chloride (NH₄Cl) in a polar aprotic solvent like dimethylformamide (DMF). The mechanism involves the 1,3-dipolar cycloaddition of the azide ion to the carbon-nitrogen triple bond of the nitrile. nih.gov For this compound, this would result in the formation of 6-[(oxetan-2-yl)methoxy]-3-(1H-tetrazol-5-yl)pyridine. Electron-withdrawing groups on the nitrile can facilitate this reaction, enhancing the interaction with the azide's highest occupied molecular orbital (HOMO). nih.gov
| Azide Source | Catalyst/Additive | Solvent | Typical Temperature | Product |
|---|---|---|---|---|
| Sodium Azide (NaN₃) | Ammonium Chloride (NH₄Cl) | DMF | 100-130 °C | 5-Substituted-1H-tetrazole |
| Sodium Azide (NaN₃) | Zinc Bromide (ZnBr₂) | Water/Isopropanol | Reflux | 5-Substituted-1H-tetrazole |
| Trimethylsilyl Azide (TMSN₃) | Dibutyltin Oxide (DBTO) | Toluene | Reflux | 5-Substituted-1H-tetrazole |
Reactivity and Ring-Opening of the Oxetane Moiety
The oxetane ring, a four-membered cyclic ether, is characterized by significant ring strain (approximately 107 kJ/mol), making it more reactive than its five-membered (tetrahydrofuran) and six-membered (tetrahydropyran) analogs. utexas.edubeilstein-journals.org This inherent strain renders the oxetane moiety susceptible to ring-opening reactions under various conditions, which is a key aspect of its chemical reactivity. acs.orgresearchgate.net
Acid-Catalyzed Ring Opening Mechanisms
Under acidic conditions, the oxetane ring is prone to opening. The reaction is initiated by the protonation of the oxetane oxygen atom, which activates the ring and makes the adjacent carbon atoms more electrophilic. A weak nucleophile can then attack one of the carbons, leading to the cleavage of a carbon-oxygen bond and relieving the ring strain. magtech.com.cn
The regioselectivity of the nucleophilic attack is governed by electronic and steric factors. For an unsymmetrical oxetane like the one in this compound (a 2-substituted oxetane), the attack can occur at either C2 or C4.
SN1-like Mechanism : In the presence of strong acids and when a stable carbocation can be formed, the reaction may proceed through an SN1-like pathway. The C-O bond that breaks is the one that leads to the more stable carbocation. Attack then occurs at the more substituted carbon.
SN2-like Mechanism : With weaker acids or when carbocation formation is less favorable, the reaction follows an SN2-like mechanism. The nucleophile attacks the less sterically hindered carbon atom. magtech.com.cn
For the 2-substituted oxetane in the title compound, acid-catalyzed hydrolysis would be expected to yield a 1,3-diol.
| Acidic Condition | Nucleophile | Predicted Major Product | Mechanism Type |
|---|---|---|---|
| Dilute HCl (aq) | H₂O | 1,3-Diol | SN2-like |
| HBr | Br⁻ | Bromo-alcohol | SN2-like |
| Trifluoroacetic Acid (TFA) | TFA | Trifluoroacetate ester | SN1/SN2 borderline |
Nucleophilic Ring-Opening Reactions
The oxetane ring can also be opened by strong nucleophiles under neutral or basic conditions. These reactions typically proceed via a standard SN2 mechanism, where the nucleophile attacks one of the electrophilic carbons adjacent to the oxygen atom. Due to steric hindrance, the attack almost exclusively occurs at the less substituted carbon (C4) of the oxetane ring. magtech.com.cnresearchgate.net This high regioselectivity makes nucleophilic ring-opening a synthetically useful transformation. A wide range of nucleophiles, including amines, thiols, and organometallic reagents, can be employed. researchgate.net
For example, reaction with a primary amine (R-NH₂) would lead to the formation of an amino alcohol, while reaction with a thiol (R-SH) would yield a hydroxy thioether.
Stability Studies of the Oxetane Ring Under Various Conditions
The stability of the oxetane ring is a critical factor in its application, particularly in drug discovery, where it is often used to replace gem-dimethyl or carbonyl groups to improve physicochemical properties like solubility and metabolic stability. nih.govacs.org
Basic and Nucleophilic Conditions : The oxetane ring is generally stable under basic conditions. utexas.educhemrxiv.org While strong nucleophiles can open the ring, it is resistant to hydrolysis under alkaline conditions and stable to many common reagents used in organic synthesis, such as Grignard reagents or organolithiums at low temperatures. utexas.edu
Acidic Conditions : The stability of oxetanes under acidic conditions is variable and often misunderstood as being universally unstable. nih.gov While strong protic acids and some Lewis acids can readily catalyze ring-opening, the ring is often stable to weaker acidic conditions. chemrxiv.org The substitution pattern on the ring plays a significant role; for instance, 3,3-disubstituted oxetanes exhibit enhanced stability due to steric shielding of the C-O bonds. nih.govchemrxiv.org The 2-substituted oxetane in the title compound is expected to be less stable than a 3,3-disubstituted analog but can still tolerate a range of mildly acidic conditions. acs.org
Reductive and Oxidative Conditions : The oxetane ring is generally stable to many common reducing agents, such as sodium borohydride. Ring reduction with strong agents like lithium aluminum hydride (LAH) typically requires harsh conditions (high temperatures and long reaction times). utexas.edu The ring can be oxidized, but this also often requires specific and potent oxidizing agents. smolecule.com
| Condition/Reagent Type | Stability | Notes |
|---|---|---|
| Strong Aqueous Base (e.g., NaOH) | Stable | Ring-opening is very slow. utexas.edu |
| Strong Protic Acid (e.g., H₂SO₄, HCl) | Unstable | Prone to acid-catalyzed ring-opening. nih.govchemrxiv.org |
| Lewis Acids (e.g., BF₃·OEt₂) | Unstable | Can catalyze ring-opening reactions. researchgate.net |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Stable | The oxetane ring is typically not reduced under these conditions. |
| Strong Hydride Reagents (e.g., LAH) | Largely Stable | Ring opening requires high temperatures. utexas.edu |
Structural Elucidation and Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Through the analysis of proton (¹H) and carbon-13 (¹³C) nuclei, along with their interactions, a detailed molecular map can be constructed.
Proton NMR provides critical information about the chemical environment of hydrogen atoms in a molecule. For 6-[(oxetan-2-yl)methoxy]pyridine-3-carbonitrile, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring, the oxetane (B1205548) ring, and the methoxy (B1213986) linker.
The aromatic region would display signals corresponding to the three protons on the pyridine ring. The proton at position 2 (H-2), adjacent to the nitrogen and the carbonitrile group, would likely appear as a doublet. The proton at position 4 (H-4) would be expected to be a doublet of doublets due to coupling with both H-2 and H-5, while the proton at position 5 (H-5) would also be a doublet.
The protons of the oxetane moiety and the methoxy bridge are expected in the aliphatic region of the spectrum. The oxetane protons typically appear in a range of δ 4.5–5.0 ppm. The methylene (B1212753) protons of the methoxy linker (-O-CH₂-) would likely be a doublet, coupled to the adjacent methine proton of the oxetane ring. The remaining methylene protons of the oxetane ring would exhibit complex splitting patterns due to their diastereotopic nature.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 (Pyridine) | 8.6 - 8.8 | d | ~2.0 |
| H-4 (Pyridine) | 8.0 - 8.2 | dd | ~8.0, 2.0 |
| H-5 (Pyridine) | 6.9 - 7.1 | d | ~8.0 |
| -OCH₂- (Linker) | 4.4 - 4.6 | d | ~6.0 |
| -CH- (Oxetane) | 4.9 - 5.1 | m | - |
| -CH₂- (Oxetane) | 4.5 - 4.8 | m | - |
Note: The data in this table is predictive and based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.
Carbon-13 NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for a complete carbon count and insight into the electronic environment of each carbon.
For this compound, the ¹³C NMR spectrum would show signals for the five carbons of the pyridine ring, the carbon of the carbonitrile group, and the four carbons of the (oxetan-2-yl)methoxy substituent. The carbon of the nitrile group is characteristically found at a lower field, around 115-120 ppm. The carbons of the pyridine ring would appear in the aromatic region (δ 110-165 ppm), with the carbon attached to the oxygen (C-6) being the most deshielded. The carbons of the oxetane and methoxy linker would be observed in the aliphatic region.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-6 (Pyridine) | 162 - 165 |
| C-2 (Pyridine) | 152 - 155 |
| C-4 (Pyridine) | 140 - 143 |
| C-5 (Pyridine) | 118 - 121 |
| C-3 (Pyridine) | 108 - 111 |
| -C≡N | 115 - 118 |
| -OCH₂- (Linker) | 72 - 75 |
| -CH- (Oxetane) | 78 - 81 |
| -CH₂- (Oxetane) | 68 - 71 |
Note: The data in this table is predictive and based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.
Two-dimensional NMR techniques are invaluable for unambiguously assigning the signals observed in ¹H and ¹³C NMR spectra.
COSY (Correlation Spectroscopy) would reveal proton-proton coupling relationships, helping to trace the connectivity of the protons within the pyridine and oxetane rings.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, allowing for the definitive assignment of carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range (2-3 bond) proton-carbon couplings. This would be crucial for confirming the connection of the (oxetan-2-yl)methoxy group to the C-6 position of the pyridine ring and the position of the carbonitrile group at C-3.
NOESY (Nuclear Overhauser Effect Spectroscopy) would show through-space correlations between protons, which can be used to confirm the stereochemistry and conformation of the molecule, particularly around the flexible methoxy linker and the oxetane ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
The IR spectrum of this compound would exhibit several key absorption bands. A sharp and intense band around 2220-2240 cm⁻¹ would be indicative of the C≡N stretch of the carbonitrile group. The C-O-C stretching vibrations of the ether linkage and the oxetane ring would be expected to appear in the region of 1050-1250 cm⁻¹. The aromatic C=C and C=N stretching vibrations of the pyridine ring would be observed in the 1400-1600 cm⁻¹ region. Aromatic C-H stretching would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the oxetane and methoxy groups would be seen just below 3000 cm⁻¹.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Carbonitrile (-C≡N) | Stretch | 2220 - 2240 |
| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 |
| Ether (C-O-C) | Stretch | 1050 - 1250 |
| Aromatic C-H | Stretch | 3000 - 3100 |
Note: The data in this table is predictive. Actual experimental values may vary.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of the molecular formula, C₁₀H₁₀N₂O₂.
The mass spectrum would show a molecular ion peak (M⁺) corresponding to the mass of the compound. Fragmentation patterns observed in the spectrum would offer further structural information. Common fragmentation pathways could include the loss of the oxetane ring, cleavage of the ether linkage, or loss of the carbonitrile group, providing corroborative evidence for the proposed structure.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule. This technique measures the mass-to-charge ratio (m/z) of an ion with very high precision, allowing for the calculation of its exact mass. The molecular formula of this compound is C10H10N2O2.
The theoretical exact mass of the neutral molecule can be calculated by summing the exact masses of its constituent atoms:
10 Carbon atoms = 10 * 12.000000 = 120.000000 Da
10 Hydrogen atoms = 10 * 1.007825 = 10.078250 Da
2 Nitrogen atoms = 2 * 14.003074 = 28.006148 Da
2 Oxygen atoms = 2 * 15.994915 = 31.989830 Da
Sum = 190.074228 Da
In a typical HRMS experiment using a soft ionization technique like Electrospray Ionization (ESI), the molecule is often observed as a protonated species, [M+H]+. The expected exact mass for this ion would be:
Computational and Theoretical Investigations
Electronic Structure Analysis
The electronic structure of a molecule dictates its reactivity, polarity, and spectroscopic properties. For 6-[(oxetan-2-yl)methoxy]pyridine-3-carbonitrile, the interplay between the electron-withdrawing cyano group, the pyridine (B92270) ring, and the oxetanylmethoxy substituent creates a unique electronic environment.
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are crucial for understanding chemical reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more readily polarized and reactive.
For pyridine and its derivatives, the HOMO is typically a π-orbital associated with the aromatic ring, while the LUMO is a π* anti-bonding orbital. slideshare.net The presence of substituents significantly influences the energies of these orbitals. The electron-withdrawing cyano group is expected to lower the energy of both the HOMO and LUMO, while the oxetanylmethoxy group, being an electron-donating group, would raise their energies. nih.gov
Theoretical calculations, such as those using Density Functional Theory (DFT), can predict these energy levels. uit.no While specific DFT calculations for this compound are not widely published, data from analogous cyanopyridine and substituted pyridine systems can provide estimations. nih.govnih.gov
Table 1: Estimated Frontier Orbital Energies and Properties for this compound (Note: These are hypothetical values based on trends from related compounds.)
| Parameter | Estimated Value | Significance |
| HOMO Energy | -6.5 eV | Energy of the highest energy electrons; relates to ionization potential. |
| LUMO Energy | -1.2 eV | Energy of the lowest energy empty orbital; relates to electron affinity. |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicator of chemical stability and reactivity. |
| Ionization Potential | 6.5 eV | Energy required to remove an electron. |
| Electron Affinity | 1.2 eV | Energy released when an electron is added. |
This interactive table is based on estimated data for illustrative purposes.
The distribution of electrons within this compound is uneven due to the different electronegativities of the atoms. This charge distribution can be visualized using Molecular Electrostatic Potential (MEP) maps. nih.gov MEP maps illustrate the electrostatic potential on the electron density surface of a molecule, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).
In this molecule, the nitrogen atom of the pyridine ring and the oxygen atom of the oxetane (B1205548) ring are expected to be regions of high electron density (negative potential) due to their lone pairs of electrons. rsc.org The nitrogen of the cyano group will also exhibit a negative potential. nih.gov Conversely, the hydrogen atoms of the pyridine ring and the methylene (B1212753) groups will be regions of positive potential. These maps are valuable for predicting sites for electrophilic and nucleophilic attack. researchgate.net For instance, the negative potential around the pyridine nitrogen suggests its susceptibility to protonation or coordination to metal centers. nih.govrsc.org
Conformational Analysis and Dynamics
The three-dimensional structure and flexibility of this compound are critical for its interactions with biological targets. Conformational analysis explores the different spatial arrangements of the atoms and the energy associated with them.
The four-membered oxetane ring is not planar and undergoes a dynamic process known as ring puckering. acs.orgnih.gov This puckering arises from a balance between angle strain, which favors a planar conformation, and torsional strain, which is minimized in a puckered conformation. mdpi.com The degree of puckering can be influenced by the substituents on the ring. acs.org Computational studies on oxetane-containing molecules have shown that the ring can act as a "conformational lock," rigidifying the structure in its vicinity. acs.org This property can be advantageous in drug design for controlling the orientation of substituents. Molecular dynamics simulations can be employed to explore the puckering conformations and the energy barriers between them. rsc.org
Computational methods can be used to calculate the potential energy surface for rotation around this bond. researchgate.netnih.gov The rotational barrier is influenced by steric hindrance between the rings and electronic effects, such as conjugation. For aryl ethers, the barrier to rotation is typically modest, allowing for flexibility at room temperature. researchgate.net However, the specific geometry and electronic nature of the substituted pyridine and the oxetane ring will determine the precise energy profile.
Table 2: Estimated Rotational Energy Barriers for Key Bonds (Note: These are hypothetical values based on general principles for similar chemical structures.)
| Bond | Estimated Rotational Barrier (kcal/mol) | Description |
| Pyridine-O Bond | 3 - 5 | Rotation of the entire oxetanylmethoxy group relative to the pyridine ring. |
| O-CH₂ Bond | 2 - 4 | Rotation of the oxetane ring relative to the ether oxygen. |
This interactive table is based on estimated data for illustrative purposes.
Reaction Mechanism Studies
Theoretical chemistry can elucidate the pathways of chemical reactions by mapping the potential energy surface and identifying transition states and intermediates. While specific reaction mechanism studies for this compound are not prominent in the literature, general principles from related systems can be applied.
For instance, reactions involving the pyridine ring, such as electrophilic substitution, are generally difficult due to the ring's electron-deficient nature, which is further exacerbated by the cyano group. nih.gov However, computational studies can explore the feasibility of such reactions under various conditions.
The cyano group can undergo nucleophilic addition or hydrolysis. Theoretical calculations can model the reaction pathways for these transformations, providing insights into the activation energies and the structures of the intermediates. urfu.ru
Furthermore, the oxetane ring can undergo ring-opening reactions, particularly under acidic conditions or in the presence of nucleophiles, due to its inherent ring strain. rsc.org Density functional theory (DFT) has been used to study the mechanism of oxetane ring-opening, for example, in the context of photoproduct formation in DNA. researchgate.net Such studies can determine whether the reaction proceeds through a concerted or stepwise mechanism and identify the factors that influence the reaction rate.
Transition State Analysis for Key Synthetic Steps
The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. In this key step, the alkoxide generated from (oxetan-2-yl)methanol acts as the nucleophile, displacing a halide (commonly chloride) from the 6-position of a 6-halopyridine-3-carbonitrile precursor. This reaction is a variant of the classical Williamson ether synthesis. masterorganicchemistry.comwikipedia.org
While specific transition state calculations for this exact reaction are not publicly documented, the mechanism can be analyzed using established computational methods like Density Functional Theory (DFT). rsc.orgnih.gov Such an analysis would involve mapping the potential energy surface of the reaction to identify the transition state—the highest energy point along the reaction coordinate.
The SNAr reaction generally proceeds through a two-step mechanism involving a high-energy intermediate known as a Meisenheimer complex, or a single-step concerted mechanism (cSNAr). nih.gov Computational studies can elucidate which pathway is favored. For this specific synthesis, the key computational inquiries would include:
Geometry Optimization: Calculating the lowest-energy structures of the reactants, the Meisenheimer intermediate, the transition states, and the products.
Frequency Calculations: Confirming the nature of the stationary points. A transition state is characterized by having exactly one imaginary frequency corresponding to the vibration along the reaction coordinate (e.g., the forming C-O bond and the breaking C-Cl bond). rsc.org
Energy Barrier Calculation: Determining the activation energy (ΔG‡) by calculating the energy difference between the reactants and the transition state. A lower activation energy indicates a faster reaction rate. DFT calculations have been successfully used to determine these energy barriers in SNAr reactions. nih.gov
In a related computational study on oxetane ring-opening, the transition states were shown to have a typical SN2 character, with a nearly linear arrangement of the nucleophile, the carbon atom, and the leaving group. researchgate.net A similar SN2-like geometry would be expected for the attack of the alkoxide on the pyridine ring in the transition state leading to the final product.
Theoretical Prediction of Reactivity and Regioselectivity
The high regioselectivity of the synthesis, where the (oxetan-2-yl)methoxy group attaches specifically at the C6 position, can be rationalized through theoretical predictions of the precursor's reactivity. The precursor, 6-chloropyridine-3-carbonitrile, has its electronic landscape shaped by two powerful electron-withdrawing features: the pyridine ring nitrogen and the nitrile group (-C≡N).
These features activate the pyridine ring for nucleophilic aromatic substitution by lowering the energy of the electron-rich Meisenheimer intermediate. Computational models are instrumental in predicting the most likely site of attack:
Molecular Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecule's surface. Regions with a strong positive potential (electron-poor) are most susceptible to attack by a nucleophile (like an alkoxide). For a 6-halopyridine-3-carbonitrile, the C6 and C2 positions, being ortho and para to the ring nitrogen, are highly electron-deficient and thus activated. ESP-based models have shown robust performance in predicting SNAr reactivity. nih.govchemrxiv.org
Frontier Molecular Orbital (FMO) Theory: According to FMO theory, the reaction is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile. DFT calculations can determine the distribution of the LUMO across the pyridine ring. The carbon atom with the largest LUMO coefficient is the most electrophilic and therefore the most probable site for nucleophilic attack. nih.gov For 2,4-dichloroquinazoline, a related heterocyclic system, DFT calculations showed that the C4 position had a higher LUMO coefficient, correctly predicting its greater susceptibility to nucleophilic attack. nih.gov
Intermediate Stability: The regioselectivity can also be predicted by calculating the relative stabilities of the possible isomeric Meisenheimer complexes. The transition state leading to the most stable intermediate is generally the lowest in energy, dictating the final product distribution. This σ-complex approach has been used successfully to predict regioselectivity in SNAr reactions. researchgate.net
For 6-chloro-3-pyridinecarbonitrile, these computational approaches would collectively indicate that the C6 position is a highly favorable site for substitution, in agreement with experimental outcomes.
Isosteric and Conformational Design Principles
The inclusion of the oxetane ring in this compound is a deliberate design choice rooted in the principles of bioisosterism. A bioisostere is a chemical substituent that can replace another group in a biologically active molecule without significantly affecting its desired biological activity, while potentially improving its pharmacological profile. The oxetane motif has emerged as a valuable "modern isostere" for two common functional groups: the gem-dimethyl group and the carbonyl group. acs.orgnih.gov
The rationale for these replacements is based on improving key drug-like properties:
Aqueous Solubility: Replacing a non-polar gem-dimethyl group with a polar oxetane can significantly enhance a compound's aqueous solubility. researchgate.netsonar.ch
Metabolic Stability: The gem-dimethyl group, particularly in a benzylic position, can be a site of metabolic oxidation by cytochrome P450 enzymes. The chemically robust ether linkages of the oxetane ring can block this metabolic pathway. nih.gov
Lipophilicity: Oxetanes can add steric bulk similarly to a gem-dimethyl group but without the associated increase in lipophilicity (LogD), which is often a desirable trade-off in drug optimization. nih.govchigroup.site
Chemical Stability: When replacing a carbonyl group, the oxetane offers a chemically stable alternative that is not susceptible to attack by nucleophiles or epimerization of adjacent stereocenters. chigroup.siteacs.org
Theoretical Basis for Oxetane as a Molecular Tool for Structural Modification
The utility of the oxetane ring extends beyond simple isosteric replacement. Its unique structural and electronic properties provide a theoretical basis for its role as a sophisticated tool for molecular modification. nih.govnih.gov
Enhanced Polarity and Hydrogen Bonding: The oxetane ring possesses a significant dipole moment and, due to its ring strain, the oxygen's lone pair electrons are more exposed than in less strained ethers like tetrahydrofuran (B95107) (THF). acs.orgbeilstein-journals.orgnih.gov This makes the oxetane oxygen an excellent hydrogen bond acceptor, a property crucial for molecular recognition at a biological target. beilstein-journals.org Its hydrogen-bond-accepting ability is comparable to that of ketones and esters. chigroup.sitenih.gov
Conformational Rigidity: The four-membered ring is relatively rigid and puckered. acs.org Incorporating an oxetane can act as a "conformational lock," reducing the number of accessible conformations of a molecule. acs.orgnih.gov This pre-organization can lead to a lower entropic penalty upon binding to a target protein, potentially increasing binding affinity. Furthermore, it increases the three-dimensionality (sp³ character) of the molecule, a feature often associated with improved selectivity and better pharmacokinetic profiles. nih.gov
Inductive Electronic Effects: The electronegative oxygen atom in the oxetane ring exerts a powerful inductive electron-withdrawing effect. This effect can significantly lower the pKₐ of a nearby basic group, such as an amine. nih.gov This is a widely used strategy in medicinal chemistry to attenuate the basicity of lead compounds, which can help mitigate off-target effects related to interactions with acidic phospholipids or hERG channel binding. nih.gov The effect is distance-dependent, providing a tunable method for modulating a compound's ionization state at physiological pH. acs.orgnih.gov
The following table summarizes a comparative analysis of physicochemical properties for matched molecular pairs, illustrating the practical effects of replacing a gem-dimethyl or carbonyl group with an oxetane.
| Original Compound (Group) | Oxetane Analogue | Property Change | Theoretical Rationale |
|---|---|---|---|
| Piperidine with gem-dimethyl group | Spirocyclic oxetane-piperidine | Increased aqueous solubility, Decreased lipophilicity (LogD) | Replacement of non-polar C(CH₃)₂ with polar C-O-C motif. researchgate.netchigroup.site |
| 4-Piperidone (Carbonyl) | Spirocyclic oxetane-piperidine | Lower pKₐ than piperidine, but higher than piperidone. Lower LogD than piperidone. cambridgemedchemconsulting.com | Oxetane's inductive effect is weaker than a direct carbonyl, but its overall polarity reduces lipophilicity. cambridgemedchemconsulting.com |
| Compound with proximal amine | Analogue with α-oxetane | pKₐ of amine reduced by ~2.7 units. nih.gov | Strong inductive electron-withdrawing effect from the electronegative oxygen through the strained ring system. nih.gov |
| Metabolically labile C-H bond | Oxetane blocking group | Increased metabolic stability (lower clearance). chigroup.sitenih.gov | Replacement of an oxidizable C-H bond with a stable C-O-C ether linkage. nih.gov |
Synthesis and Exploration of Derivatives and Analogs
Variations in the Oxetane (B1205548) Structure
The oxetane ring is a valuable moiety in medicinal chemistry, often used to improve physicochemical properties such as aqueous solubility, lipophilicity, and metabolic stability. acs.orgacs.org Modifications to this part of the molecule can involve the introduction of substituents on the oxetane ring or altering the ring size of the cyclic ether.
The synthesis of substituted oxetanes has been an area of active research, leading to a variety of methods for preparing functionalized derivatives. researchgate.net These methods often involve intramolecular cyclization reactions. magtech.com.cn For 6-[(oxetan-2-yl)methoxy]pyridine-3-carbonitrile, this would involve synthesizing analogs with substituents at the 3- and 4-positions of the oxetane ring.
The introduction of substituents on the oxetane ring can influence its conformation and interaction with the surrounding environment. For example, 3,3-disubstituted oxetanes are noted for their enhanced stability. acs.orgresearchgate.net The stereochemistry of substituents on the oxetane ring can also be crucial for biological activity.
The following table outlines some possible substitutions on the oxetane ring and their potential implications.
| Substitution Pattern | Synthetic Approach | Potential Effects |
| 3-Substituted Oxetanes | Cyclization of appropriately substituted 1,3-diols. | Can serve as replacements for esters and amides, potentially improving stability. acs.org |
| 3,3-Disubstituted Oxetanes | Williamson etherification of substituted diols. | Increased metabolic stability. acs.org |
| Spirocyclic Oxetanes | Williamson etherification of spirocyclic precursors. | Can improve metabolic stability and maintain biological activity. acs.org |
| Fluorine-containing Oxetanes | Deoxyfluorination of hydroxyl-substituted oxetanes. | Can modulate stability and other molecular properties. chemrxiv.org |
Replacing the four-membered oxetane ring with other small heterocyclic rings is a viable strategy to probe the impact of ring size and heteroatom composition on the molecule's properties. Azetidine (B1206935) (a four-membered ring with a nitrogen atom) and tetrahydrofuran (B95107) (a five-membered ring with an oxygen atom) are common alternatives.
The choice of the heterocyclic ring can significantly affect properties such as basicity (in the case of azetidine), conformational flexibility, and lipophilicity. For instance, the introduction of an azetidine ring can introduce a basic center, which may be desirable for certain biological targets. Tetrahydrofuran, being a five-membered ring, is more flexible than oxetane and may adopt different conformations.
A study on EZH2 inhibitors showed that a methoxymethyl-oxetane substituent was introduced as a less lipophilic surrogate for a tetrahydrofuran (THF) ring, leading to improved metabolic and solubility properties. acs.org This suggests that a careful selection of the ring system is necessary to achieve the desired physicochemical profile.
The following table compares the properties of different small heterocyclic rings that could replace the oxetane in this compound.
| Heterocyclic Ring | Ring Size | Heteroatom | Key Properties and Potential Impact |
| Azetidine | 4 | Nitrogen | Introduces a basic center, can influence pKa and solubility. |
| Tetrahydrofuran (THF) | 5 | Oxygen | More flexible than oxetane, may alter conformational preferences. |
| Thietane | 4 | Sulfur | Can be oxidized to sulfoxide (B87167) and sulfone, offering a range of polarities. May serve as a carboxylic acid bioisostere. nih.gov |
Derivatization of the Carbonitrile Group
The carbonitrile (cyano) group is a versatile functional group that can be converted into a variety of other functionalities, providing a rich source of derivatives for SAR studies.
The nitrile group can undergo reduction to a primary amine (aminomethyl group) or hydrolysis to a carboxylic acid or an amide. smolecule.com These transformations introduce new functional groups with different hydrogen bonding capabilities and charge states, which can dramatically alter the molecule's interaction with biological targets.
For example, the reduction of the nitrile to an amine introduces a basic center, which can form salt bridges with acidic residues in a protein. Hydrolysis to a carboxylic acid introduces an acidic group, which can also participate in ionic interactions and hydrogen bonding. The amide group, being a neutral hydrogen bond donor and acceptor, offers another possibility for interaction.
Furthermore, the carbonitrile group can participate in cycloaddition reactions to form various heterocyclic rings, such as tetrazoles. The tetrazole group is a well-known bioisostere for the carboxylic acid group.
The following table summarizes some common derivatizations of the carbonitrile group and the resulting functionalities.
| Reaction | Reagents | Resulting Functional Group | Potential Impact |
| Reduction | e.g., H₂, Raney Ni; LiAlH₄ | Primary Amine (-CH₂NH₂) | Introduction of a basic center, potential for ionic interactions. |
| Hydrolysis (acidic or basic) | H₃O⁺ or OH⁻ | Carboxylic Acid (-COOH) or Carboxamide (-CONH₂) | Introduction of acidic or neutral H-bonding groups. google.com |
| Reaction with Azide | e.g., NaN₃, NH₄Cl | Tetrazole | Carboxylic acid bioisostere, potential for improved metabolic stability. |
| Reaction with Grignard Reagents | R-MgX followed by hydrolysis | Ketone (-C(=O)R) | Introduction of a carbonyl group for further functionalization. |
The synthesis of various pyridine-3-carbonitrile (B1148548) derivatives has been extensively studied, providing a solid foundation for the chemical exploration of this moiety in this compound. tandfonline.comnih.govresearchgate.net
Conversion to Amides, Esters, and Other Nitrogen-Containing Heterocycles
The transformation of the nitrile functionality into amides and esters is a fundamental strategy for expanding the chemical space around the this compound core. These conversions not only alter the electronic and steric properties of the molecule but also introduce new points for hydrogen bonding and other intermolecular interactions, which are crucial for biological activity.
Amide Synthesis: The hydrolysis of the nitrile to a primary amide, yielding 6-[(oxetan-2-yl)methoxy]pyridine-3-carboxamide, is a common and valuable transformation. This can be achieved under either acidic or basic conditions. Furthermore, this primary amide can be further derivatized with a wide array of amines to generate a diverse set of secondary and tertiary amides. This approach allows for the systematic exploration of the chemical space around the pyridine (B92270) core, which is a key strategy in structure-activity relationship (SAR) studies. nih.gov
Ester Synthesis: The conversion of the nitrile to an ester, such as methyl 6-[(oxetan-2-yl)methoxy]pyridine-3-carboxylate, can be accomplished through alcoholysis in the presence of a strong acid catalyst. google.com These esters can then be subjected to transesterification reactions with various alcohols to produce a library of different ester analogs. Alternatively, the nitrile can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of alcohols using standard coupling reagents. A general scheme for these transformations is presented below.
Table 1: Potential Derivatives of this compound via Nitrile Conversion
| Derivative Class | General Structure | R Group Examples | Synthetic Approach |
| Primary Amide | Not Applicable | Acid or base-catalyzed hydrolysis of the nitrile. | |
| Secondary/Tertiary Amides | Alkyl, Aryl, Heteroaryl, Cycloalkyl | Amide coupling of the corresponding carboxylic acid with a primary or secondary amine. | |
| Esters | Methyl, Ethyl, Isopropyl, Benzyl | Alcoholysis of the nitrile or esterification of the corresponding carboxylic acid. |
Formation of Other Nitrogen-Containing Heterocycles: The nitrile group is also a versatile precursor for the synthesis of various nitrogen-containing heterocycles. For instance, it can undergo cycloaddition reactions to form tetrazoles, or it can be reduced to an amine which can then be used as a building block for the construction of more complex heterocyclic systems. The synthesis of such derivatives significantly expands the structural diversity and potential biological applications of the parent compound. google.comgoogle.com
Combinatorial Approaches in Analog Library Generation
The principles of combinatorial chemistry are central to modern drug discovery, enabling the rapid synthesis and screening of large numbers of compounds. mdpi.com The this compound scaffold is well-suited for such approaches due to the presence of the reactive nitrile group.
A common strategy involves a "scaffold + building block" approach, where the core scaffold is reacted with a diverse set of building blocks to generate a library of analogs. In the case of this compound, the nitrile group can be converted to a carboxylic acid, which then serves as a handle for amide bond formation with a library of commercially available amines. This parallel synthesis approach can be automated to rapidly generate hundreds or even thousands of distinct amide derivatives.
Table 2: Illustrative Combinatorial Library from 6-[(oxetan-2-yl)methoxy]pyridine-3-carboxylic acid
| Scaffold | Building Block (Amine) | Resulting Amide Derivative |
| Benzylamine | N-benzyl-6-[(oxetan-2-yl)methoxy]pyridine-3-carboxamide | |
| Morpholine | (6-((oxetan-2-yl)methoxy)pyridin-3-yl)(morpholino)methanone | |
| 4-Fluoroaniline | N-(4-fluorophenyl)-6-[(oxetan-2-yl)methoxy]pyridine-3-carboxamide | |
| Piperidine | (6-((oxetan-2-yl)methoxy)pyridin-3-yl)(piperidin-1-yl)methanone |
This combinatorial approach allows for a systematic exploration of the structure-activity relationships. By varying the properties of the amine building blocks (e.g., size, shape, electronic properties, and hydrogen bonding capabilities), medicinal chemists can fine-tune the biological activity of the resulting compounds. The insights gained from screening these libraries can guide the design of more potent and selective drug candidates. The versatility of the 3-cyanopyridine (B1664610) scaffold makes it a valuable platform for generating diverse chemical libraries for high-throughput screening. nih.govresearchgate.net
Advanced Research Directions and Future Outlook
Development of Novel Catalytic Methods for Synthesis
While traditional methods for the synthesis of alkoxy-substituted pyridines, such as Williamson ether synthesis and palladium-catalyzed cross-coupling reactions, are effective, the future of synthesizing 6-[(oxetan-2-yl)methoxy]pyridine-3-carbonitrile and its analogs lies in the development of more efficient and versatile catalytic systems. Current research in pyridine (B92270) synthesis is exploring a variety of advanced catalytic approaches that could be adapted for this specific molecule.
One promising area is the use of earth-abundant transition-metal catalysis. Cobalt-catalyzed [2+2+2] cycloaddition reactions of alkynes and nitriles have emerged as a powerful, atom-economical method for constructing substituted pyridine rings. researchgate.net Future research could focus on developing a convergent synthesis where a nitrile precursor containing the (oxetan-2-yl)methoxy group undergoes a cobalt-catalyzed cycloaddition with appropriate alkynes to directly form the functionalized pyridine core. This approach would offer a high degree of flexibility in introducing various substituents onto the pyridine ring.
Furthermore, multicomponent reactions (MCRs) catalyzed by novel catalysts are gaining traction for the one-pot synthesis of highly substituted pyridines. nih.govrsc.org A potential future direction would be the design of an MCR that incorporates 2-(chloromethyl)oxetane (B1613429) or oxetan-2-ylmethanol (B110775), a suitable nitrogen source, and other building blocks to assemble the this compound scaffold in a single, efficient step. Catalysts for such transformations could include novel nano-magnetic metal-organic frameworks, which have shown efficacy in the synthesis of other complex pyridine derivatives like pyrazolo[3,4-b]pyridines. nih.gov
Another avenue of exploration is the C-H functionalization of the pyridine ring. Palladium-catalyzed C-H activation, promoted by specialized ligands such as mono-N-protected amino acids (MPAA), allows for the direct introduction of functional groups without the need for pre-functionalized starting materials. nih.gov Research could be directed towards the late-stage introduction of the carbonitrile group at the 3-position of a pre-formed 6-[(oxetan-2-yl)methoxy]pyridine core, or the direct C-O coupling of oxetan-2-ylmethanol with a 6-halopyridine-3-carbonitrile precursor using advanced ligand systems that facilitate challenging coupling reactions.
| Catalytic Method | Potential Application in Synthesis | Advantages |
| Cobalt-Catalyzed [2+2+2] Cycloaddition | Direct formation of the pyridine ring from an oxetane-containing nitrile. | High atom economy, modularity. |
| One-Pot Multicomponent Reactions | Single-step assembly from simple precursors. | Increased efficiency, reduced waste. |
| C-H Functionalization | Late-stage introduction of the nitrile or methoxy (B1213986) group. | Step economy, access to novel analogs. |
Green Chemistry Approaches in Preparation
The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds. For this compound, future research will likely focus on developing more environmentally benign synthetic routes that minimize waste, reduce energy consumption, and utilize safer reagents and solvents.
Microwave-assisted organic synthesis (MAOS) is a key green chemistry tool that can significantly accelerate reaction times and improve yields. nih.govnih.gov The synthesis of the ether linkage in the target molecule, for instance, could be optimized under microwave irradiation, potentially reducing the need for high-boiling-point solvents and long reaction times. Solvent-free, solid-supported reactions are another promising green approach. nih.gov For example, the reaction between 6-hydroxypyridine-3-carbonitrile and an oxetane-containing electrophile could be performed on a solid support like silica (B1680970) gel, which can act as an efficient and environmentally friendly promoter. nih.gov
The use of reusable catalysts is a cornerstone of green chemistry. Future synthetic protocols could employ heterogeneous catalysts, such as activated fly ash, which has been shown to be an effective and eco-friendly catalyst for the synthesis of other pyridine derivatives. bhu.ac.in Such catalysts can be easily recovered and reused, reducing both cost and environmental impact. Furthermore, exploring water or other green solvents like 2,2,2-trifluoroethanol (B45653) for the synthesis could drastically improve the environmental profile of the process. researchgate.net
| Green Chemistry Approach | Potential Implementation | Environmental Benefit |
| Microwave-Assisted Synthesis | Ether formation and pyridine ring construction. | Reduced reaction times, lower energy consumption. |
| Solvent-Free/Solid-Support Synthesis | Key coupling steps performed without traditional solvents. | Minimized solvent waste, easier purification. |
| Reusable Heterogeneous Catalysts | Use of catalysts like activated fly ash or supported metals. | Reduced catalyst waste, improved process economy. |
| Eco-friendly Solvents | Utilizing water or recyclable solvents in the reaction medium. | Reduced toxicity and environmental pollution. |
Applications in Advanced Organic Synthesis
The unique combination of functional groups in this compound makes it a valuable building block for the synthesis of more complex molecules.
The pyridine ring is a prevalent scaffold in medicinal chemistry and agrochemicals. nih.gov The presence of the oxetane (B1205548) moiety is particularly advantageous, as it can improve physicochemical properties such as solubility and metabolic stability, while also providing a three-dimensional character that is increasingly sought after in drug design. nih.govacs.orgnih.gov The nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions to form other heterocyclic rings.
Future research will likely see this compound used as a starting material for the synthesis of libraries of compounds for biological screening. The oxetane-ether portion can act as a metabolically stable, polar group, while the pyridine-nitrile core can be elaborated into a wide variety of more complex structures. For example, the nitrile group can be converted to a tetrazole ring, a common bioisostere for a carboxylic acid, leading to compounds with potentially altered biological activity and pharmacokinetic profiles.
Pyridine-containing molecules are ubiquitous as ligands in coordination chemistry and catalysis. alfachemic.com The nitrogen atom of the pyridine ring provides a Lewis basic site for coordination to a metal center. The substituents on the pyridine ring can be used to fine-tune the electronic and steric properties of the resulting metal complex. nih.govacs.org
This compound could be explored as a monodentate or potentially a bidentate ligand. The pyridine nitrogen can coordinate to a metal, while the ether oxygen of the oxetane or the methoxy group could potentially engage in secondary coordination, depending on the metal and the conformational flexibility of the side chain. The electron-withdrawing nature of the nitrile group will influence the electronic properties of the pyridine ring, making it a weaker donor compared to an unsubstituted pyridine. This modulation of electronic properties is crucial in catalyst design. Future research could involve the synthesis of transition metal complexes of this ligand and the evaluation of their catalytic activity in reactions such as cross-coupling, hydrogenation, or polymerization.
Material Science Applications (e.g., Polymer Precursors, Monomers)
The incorporation of heterocyclic rings like pyridine into polymer backbones can impart unique thermal, optical, and electronic properties to the resulting materials. researchgate.netdntb.gov.ua The nitrile group and the pyridine ring in this compound make it an interesting candidate as a functional monomer or polymer precursor.
The nitrile group can undergo polymerization through various methods, including anionic or coordination polymerization, to produce polymers with a polyimine or related backbone. Alternatively, the nitrile can be a site for post-polymerization modification. The pyridine ring itself can be incorporated into polymer chains, for example, in the synthesis of polybenzimidazoles for high-temperature polymer electrolyte membrane fuel cells. benicewiczgroup.com
Furthermore, functionalized pyridines can be used to create polymers with specific applications, such as fluorescent materials or antimicrobial coatings. mdpi.comnih.gov The oxetane group could also play a role in the material properties, potentially influencing polymer solubility, morphology, and thermal stability. Future research in this area could involve the synthesis and characterization of polymers derived from this compound, and the investigation of their properties for applications in electronics, coatings, or advanced functional materials. researchgate.net For instance, the compound could be grafted onto existing polymer backbones to introduce its specific functionalities. mdpi.com
Q & A
Basic Questions
Q. What are the common synthetic routes for 6-[(oxetan-2-yl)methoxy]pyridine-3-carbonitrile and its structural analogs?
- Methodology : Multi-step synthesis typically involves nucleophilic substitution reactions on pyridine precursors. For example, introducing the oxetane-methoxy group may require reacting a hydroxylated pyridine derivative with an oxetane-containing alkylating agent under anhydrous conditions. Reaction optimization includes controlling temperature (e.g., 60–80°C), using catalysts like K₂CO₃, and employing inert atmospheres to prevent hydrolysis. Intermediate steps are monitored via TLC, and final products are purified via column chromatography. Structural confirmation relies on ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
- Key Considerations : Oxetane’s ring strain may necessitate milder conditions to avoid decomposition. Analogous compounds (e.g., trifluoromethyl or benzyloxy derivatives) use similar protocols, with adjustments for substituent reactivity .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodology :
- Spectroscopy : ¹H/¹³C NMR identifies functional groups and substitution patterns. The nitrile group (~110 ppm in ¹³C NMR) and oxetane protons (δ 4.5–5.0 ppm in ¹H NMR) are critical markers. IR spectroscopy confirms nitrile (C≡N stretch ~2200 cm⁻¹) and ether (C-O stretch ~1100 cm⁻¹) groups .
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELX software resolves molecular geometry and potential disorder. High-resolution data (e.g., <1.0 Å) are essential for accurate refinement, particularly for the flexible oxetane moiety .
Advanced Research Questions
Q. How does the oxetane substituent influence reactivity compared to other ether groups (e.g., methoxy or benzyloxy)?
- Methodology :
- Electronic Effects : Oxetane’s electron-donating nature is weaker than methoxy but stronger than benzyloxy due to its strained ring. Computational studies (DFT) compare charge distribution at the pyridine ring’s 3-position to predict sites for electrophilic substitution .
- Steric Effects : Oxetane’s compact structure reduces steric hindrance compared to bulkier substituents, enhancing accessibility for nucleophilic attacks. Kinetic studies under standardized conditions (e.g., SNAr reactions) quantify reactivity differences .
Q. What challenges arise in resolving crystallographic disorder in pyridinecarbonitrile derivatives?
- Methodology :
- Disorder Management : SHELX refinement tools (e.g., PART, SUMP) partition disordered regions. For oxetane moieties, isotropic displacement parameters (ADPs) are constrained to avoid overfitting. Twinning tests (e.g., ROTAX) address pseudo-symmetry issues .
- High-Resolution Data : Synchrotron radiation (λ < 1 Å) improves data quality. Comparative studies show that resolution <0.8 Å reduces R-factor gaps (ΔR < 5%) in disordered structures .
Q. How can stability studies under forced degradation conditions be designed for this compound?
- Methodology :
- Forced Degradation : Expose the compound to heat (40–80°C), humidity (75% RH), and oxidative agents (H₂O₂, 3% v/v). LC-MS/MS identifies degradation products (e.g., hydrolysis of nitrile to amide or oxetane ring-opening). Accelerated stability studies (ICH Q1A guidelines) correlate degradation pathways with Arrhenius kinetics .
- Impurity Profiling : Use orthogonal methods (HPLC-UV, HRMS) to quantify impurities. For example, selpercatinib analogs show hydrolytic degradation at the nitrile group under basic conditions .
Q. How can substituent electronic effects be correlated with bioactivity in pyridinecarbonitrile derivatives?
- Methodology :
- QSAR Models : Calculate Hammett constants (σ) for substituents (e.g., oxetane, trifluoromethyl) and correlate with bioassay data (e.g., IC₅₀ values for enzyme inhibition). Molecular docking predicts binding affinities to target proteins (e.g., kinases) .
- Case Study : Derivatives with electron-withdrawing groups (e.g., -CF₃) show enhanced cytotoxicity compared to electron-donating groups (e.g., -OCH₃), as seen in studies of dichlorothiophene-pyridine hybrids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
